molecular formula C8H3BrO3 B1265426 4-Bromophthalic anhydride CAS No. 86-90-8

4-Bromophthalic anhydride

Cat. No.: B1265426
CAS No.: 86-90-8
M. Wt: 227.01 g/mol
InChI Key: BCKVHOUUJMYIAN-UHFFFAOYSA-N
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Description

4-Bromophthalic anhydride (CAS 86-90-8, C₈H₃BrO₃) is a halogenated derivative of phthalic anhydride, characterized by a bromine atom at the 4-position of the benzene ring. It is a white to pale-yellow crystalline solid widely used as a precursor in organic synthesis, polymer chemistry, and pharmaceutical intermediates. Its structure enables diverse reactivity, including nucleophilic substitution, cross-coupling reactions, and condensation with amines to form phthalimides .

Key applications include:

  • Polymer synthesis: As a monomer for high-performance polyimides and bis(ether anhydride)s, where bromine enhances reactivity and thermal stability .
  • Organic electronics: Alkylated 4-bromophthalimide derivatives are used in π-conjugated small molecules for optoelectronic devices .
  • Cross-coupling reactions: The bromine atom serves as a leaving group in Sonogashira couplings to synthesize alkynylated phthalic anhydrides (e.g., 4-phenylethynylphthalic anhydride) with yields up to 85% .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromophthalic anhydride typically involves the bromination of phthalic anhydride. One common method includes dissolving sodium hydroxide in water, adding phthalic anhydride and a phase transfer catalyst, and performing a reaction with programmed temperature control in three stages. After the reaction, 20% fuming sulfuric acid is added for acidification, followed by the addition of a sodium bisulfite aqueous solution to remove excess bromine. The product is then extracted using an organic solvent, distilled, and dehydrated under vacuum to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar steps but on a larger scale. The process is optimized to increase yield and purity while reducing energy consumption and waste production. The use of continuous flow reactors and advanced purification techniques helps achieve high efficiency and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Polymer Production

4-Bromophthalic anhydride is primarily utilized as an intermediate for synthesizing various polymers, particularly polyimides. It can be polymerized with suitable diamines to produce high-performance materials that exhibit excellent thermal stability and mechanical properties.

Case Study: Polyimide Synthesis

  • Process : The polymerization of this compound with diamines results in the formation of polyimides, which are used in applications ranging from aerospace components to electronic devices.
  • Outcome : These polyimides demonstrate superior heat resistance and are used in high-temperature applications.

Dye Manufacturing

The compound plays a crucial role in the production of dyes and pigments. Its bromine substituent enhances the reactivity of the anhydride, allowing for the formation of complex dye structures.

Case Study: Synthesis of Dyes

  • Process : this compound is reacted with various aromatic amines to produce azo dyes.
  • Outcome : The resulting dyes exhibit vibrant colors and are used in textiles and coatings.

Plasticizers

This compound is also employed in the formulation of plasticizers, which are additives that enhance the plasticity or fluidity of materials.

Case Study: Plasticizer Formulation

  • Process : Incorporation of this compound into polyvinyl chloride (PVC) formulations improves flexibility and durability.
  • Outcome : The modified PVC exhibits enhanced performance characteristics, making it suitable for a wide range of applications including construction materials.

Synthesis of Dianhydride Monomers

The compound is significant in synthesizing dianhydride monomers such as oxydiphthalic dianhydride, which can be further polymerized.

Case Study: Oxydiphthalic Dianhydride Production

  • Process : The reaction involves the conversion of this compound into oxydiphthalic dianhydride through a series of chemical transformations.
  • Outcome : The resulting dianhydride is utilized in high-performance thermosetting resins.

Data Table: Applications Overview

ApplicationDescriptionKey Benefits
Polymer ProductionIntermediate for polyimide synthesisHigh thermal stability, mechanical strength
Dye ManufacturingReactant for azo dye synthesisVibrant colors, diverse applications
PlasticizersEnhancer for PVC formulationsImproved flexibility and durability
Dianhydride MonomersPrecursor for oxydiphthalic dianhydrideHigh-performance thermosetting resins

Mechanism of Action

The mechanism of action of 4-Bromophthalic anhydride primarily involves its reactivity as an anhydride. It can react with nucleophiles to form amides, esters, and other derivatives. The bromine atom on the benzene ring can also participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Halogenated Phthalic Anhydrides

The table below compares 4-bromophthalic anhydride with its halogenated analogs:

Compound CAS No. Molecular Formula Reactivity Key Applications Synthesis Yield
Phthalic anhydride 85-44-9 C₈H₄O₃ Moderate electrophilicity Plasticizers, dyes, resins N/A (base compound)
4-Fluorophthalic anhydride N/A C₈H₃FO₃ High electrophilicity (fluorine electron-withdrawing effect) PROTACs (degraders of hematopoietic prostaglandin D2 synthase) ~70–80% (reported in PROTACs)
4-Chlorophthalic anhydride N/A C₈H₃ClO₃ Moderate reactivity, less active than Br Polyimide synthesis (low-yield routes unless modified) <50% (initial attempts)
This compound 86-90-8 C₈H₃BrO₃ High reactivity (Br as leaving group) Polyimides, Sonogashira couplings, phthalimide-based electronics 80–88% (optimized routes)
4-Iodophthalic anhydride N/A C₈H₃IO₃ Very high reactivity (iodine’s polarizability) Limited data; likely used in niche cross-coupling reactions Not reported

Key Findings:

  • Reactivity: Bromine’s balance of electronegativity and polarizability makes this compound more versatile than chloro and fluoro analogs in cross-coupling reactions. For example, 4-phenylethynylphthalic anhydride synthesis via Sonogashira coupling achieves 85% yield with bromine, compared to lower efficiency with chlorine .
  • Synthetic Utility : Brominated derivatives outperform chlorinated ones in polyimide synthesis. For instance, this compound-based bis(ether anhydride)s achieve higher yields (e.g., 87% in di-iso-octyl ester synthesis) than chloro analogs due to better leaving-group ability .

Non-Halogenated Analog: Phthalic Anhydride

Phthalic anhydride (CAS 85-44-9) lacks halogen substituents, leading to distinct properties:

  • Electrophilicity : Less reactive than halogenated analogs, limiting its use in cross-coupling reactions.
  • Applications : Primarily used in plasticizers (e.g., PVC) and dyes, whereas this compound is favored in high-performance polymers and electronics .
  • Cost : Phthalic anhydride is cheaper but less functionalizable, making brominated derivatives cost-effective for specialized applications despite higher synthesis costs .

Structural Derivatives: 4-Bromophthalimide and Esters

This compound is a precursor to:

  • 4-Bromophthalimides: Synthesized via condensation with amines (e.g., adamantanamine, 88% yield ). These derivatives exhibit tunable electronic properties for organic semiconductors, outperforming non-brominated phthalimides in charge transport .
  • Di-iso-octyl 4-bromophthalate: An ester with 87% yield, used as a plasticizer or monomer. Bromine enhances steric bulk, improving polymer rigidity compared to non-halogenated esters .

Impurity Analysis

HPLC methods detect impurities like phthalic acid and unreacted bromophthalic acid, ensuring >97% purity for industrial use .

Biological Activity

4-Bromophthalic anhydride (CAS 86-90-8) is a chemical compound that serves as an important intermediate in the synthesis of various industrial products, including polymers, dyes, and plasticizers. This article delves into its biological activity, focusing on its potential effects on human health and its environmental impact.

This compound is synthesized primarily through the bromination of phthalic anhydride or 4-chlorotetrahydrophthalic anhydride in the presence of iron catalysts. The reaction conditions typically involve heating in a solvent at temperatures ranging from 100° to 200°C. The resulting product can be used for further applications, particularly in the production of polyimides and other polymers .

Toxicological Studies

Toxicological assessments have indicated that this compound exhibits several biological activities, primarily related to its potential toxicity. Key findings include:

  • Cytotoxicity : Studies show that this compound can induce cytotoxic effects in various cell lines. For instance, it has been reported to affect cell viability and induce apoptosis in human cell lines at certain concentrations .
  • Anticholinesterase Activity : There are indications that this compound may possess anticholinesterase properties, which could lead to neurotoxic effects. This is particularly concerning given its use in products that may lead to human exposure .
  • Skin Irritation : Animal studies have demonstrated that this compound can cause skin irritation upon contact, highlighting the need for careful handling in industrial settings .

Environmental Impact

The environmental implications of this compound are also significant:

  • Persistence and Bioaccumulation : Research indicates that brominated compounds, including this compound, can persist in the environment and may bioaccumulate in aquatic organisms. This raises concerns about their long-term ecological effects and potential entry into the food chain .
  • Flame Retardant Properties : As a brominated compound, it is often associated with flame retardant applications. However, the environmental persistence of such compounds has led to scrutiny regarding their safety and regulatory status .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various brominated compounds, including this compound, on human liver cells. Results indicated a dose-dependent decrease in cell viability, suggesting significant cytotoxic potential at higher concentrations .
  • Neurotoxicity Evaluation : Research conducted by the Danish Environmental Protection Agency highlighted concerns regarding neurotoxic effects associated with exposure to brominated flame retardants, including derivatives like this compound. The study emphasized the need for further investigation into their mechanisms of action on neuronal cells .
  • Skin Sensitization Studies : In a series of dermatological assessments, this compound was shown to cause sensitization reactions in animal models, raising alarms about its potential as a skin irritant for workers exposed during manufacturing processes .

Summary Table of Biological Activities

Biological Activity Effect Reference
CytotoxicityInduces cell death at high concentrations
Anticholinesterase ActivityPotential neurotoxic effects
Skin IrritationCauses irritation upon contact
Environmental PersistenceBioaccumulates in aquatic organisms

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-bromophthalic anhydride, and how can purity be verified?

Methodological Answer: this compound is typically synthesized via bromination of phthalic anhydride followed by isomer separation . Microwave-assisted condensation with amines (e.g., 1-ethylpropylamine) in acetic acid at 120–180 °C for 20 minutes offers a rapid, high-yield (90%) alternative . Purity is verified using:

  • Infrared (IR) spectroscopy : Confirms anhydride ring integrity (e.g., absence of hydrolysis to carboxylic acid) via carbonyl stretches at ~1700–1800 cm⁻¹ .
  • ¹³C NMR : Validates anhydride structure by detecting carbonyl carbons at ~160–170 ppm .
  • Elemental analysis : Ensures correct C, H, N, and Br content .

Q. How is this compound characterized post-synthesis to confirm structural integrity?

Methodological Answer: Key characterization techniques include:

  • Mass spectrometry (MS) : Identifies molecular ion peaks (e.g., m/z 278.0 [M+H]⁺ for alkyne derivatives) and fragmentation patterns .
  • UV/Vis spectroscopy : Monitors electronic transitions in naphthalimide derivatives (e.g., λmax ~340 nm) .
  • Vapor-phase chromatography (VPC) : Quantifies reaction yields and detects impurities using internal standards (e.g., o-terphenyl) .

Advanced Research Questions

Q. What factors influence the regioselectivity of nucleophilic substitution reactions involving this compound?

Methodological Answer: Regioselectivity depends on:

  • Nucleophile type : Sulfur nucleophiles (e.g., thiophenol) attack the bromine-bearing aromatic ring, while oxygen nucleophiles (e.g., phenoxide) target carbonyl groups .
  • Reaction conditions : Polar aprotic solvents (e.g., DMF) and inorganic salts (e.g., NaHCO₃) enhance nucleophilic aromatic substitution by stabilizing transition states .
  • Temperature : Elevated temperatures favor ring-opening reactions, whereas room-temperature conditions preserve the anhydride structure .

Q. How can microwave irradiation optimize the synthesis of this compound derivatives?

Methodological Answer: Microwave irradiation reduces reaction times and improves yields:

  • Condensation with amines : this compound reacts with alkyl amines in acetic acid under microwave irradiation (120 °C for 5 min, then 180 °C for 15 min) to yield phthalimide derivatives in 90% yield .
  • One-pot azide coupling : Microwave conditions (DMSO, CuSO₄, reflux) enable simultaneous bromide-to-azide conversion and alkyne-azide cycloaddition for ligand synthesis .

Q. What are common side reactions when using this compound in Diels-Alder reactions, and how can they be mitigated?

Methodological Answer:

  • Anhydride hydrolysis : Moisture can hydrolyze the anhydride to 4-bromophthalic acid. Mitigate by using anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
  • Over-bromination : Excess Br₂ may lead to di-substitution. Control via stoichiometry (1:1 molar ratio with phthalic anhydride) and reaction monitoring (TLC or VPC) .
  • Byproduct formation : Unreacted bromo-triptycenequinone in Diels-Alder reactions is removed via column chromatography (silica gel, methanol/diethyl ether eluent) .

Q. How do solvent and temperature affect the synthesis of 4-bromo-N-ethyl-1,8-naphthalimide from this compound?

Methodological Answer:

  • Solvent : Dioxane facilitates condensation with ethylamine, while DMSO is preferred for subsequent azide coupling .
  • Temperature : Reflux conditions (100–120 °C) ensure complete imide formation, whereas lower temperatures (<80 °C) result in incomplete reactions .
  • Workup : Precipitation in cold water (4 °C) followed by recrystallization (methanol/diethyl ether) removes unreacted starting materials .

Properties

IUPAC Name

5-bromo-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKVHOUUJMYIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235342
Record name 4-Bromophthalic anhydride
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Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-90-8
Record name 4-Bromophthalic anhydride
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Record name 4-Bromophthalic anhydride
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Record name 4-Bromophthalic anhydride
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Record name 4-bromophthalic anhydride
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Record name 4-BROMOPHTHALIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

36.5 grams of 4-chlorophthalic anhydride were dissolved in 5.5 grams of chlorobenzene. The mixture was heated to 110° C. 0.029 grams of iron powder was added and 10 grams of bromine were added over a three hour period. The reaction temperature was increased to 135° C. and another 5 grams of bromine were added. The reaction mixture was then heated to 165° C. and another 6.2 grams of bromine were added. The mixture was analyzed by a gas chromatographic method and it was found that the 4-chlorophthalic anhydride had not reacted to form 4-bromophthalic anhydride.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.029 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Bromophthalic anhydride
4-Bromophthalic anhydride
4-Bromophthalic anhydride
4-Bromophthalic anhydride
4-Bromophthalic anhydride
4-Bromophthalic anhydride

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